DPA's structure, featuring a central carbon-carbon triple bond conjugated with two phenyl rings, makes it a useful building block for synthesizing more complex organic and organometallic compounds. Its reactivity allows it to participate in various reactions, such as Diels-Alder cycloadditions. For example, DPA reacts with tetraphenylcyclopentadienone to form hexaphenylbenzene, a molecule with interesting physical properties.
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DPA can be transformed into other functional molecules with specific applications. One example is the reaction with benzal chloride in the presence of potassium t-butoxide, which leads to the formation of 3-alkoxycyclopropene derivatives. These compounds have potential uses in organic synthesis and materials science due to their unique ring structure.
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The rigid structure and strong π-electron system of DPA make it a candidate material for various applications. Research is ongoing to explore its potential use in the development of new electronic materials, optoelectronic devices, and organic light-emitting diodes (OLEDs) due to its light-harvesting properties.
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Diphenylacetylene is a chemical compound with the formula , consisting of two phenyl groups attached to an acetylene unit. It appears as a colorless solid and is known for its planar molecular structure, with a central carbon-carbon triple bond measuring approximately 119.8 picometers. Diphenylacetylene serves as a significant building block in organic synthesis and is utilized as a ligand in organometallic chemistry due to its ability to coordinate with metal centers .
Diphenylacetylene can be synthesized through several methods:
Diphenylacetylene has several applications:
Interaction studies involving diphenylacetylene often focus on its reactivity with different catalysts and reagents. For instance, studies have shown how it interacts with nickel-cobalt catalysts during hydrogenation processes, revealing insights into catalytic efficiency and selectivity . Furthermore, its reactions with secondary amines and organometallic compounds have been explored to understand its behavior in complex chemical environments
Diphenylacetylene shares structural similarities with several other compounds, including: Diphenylacetylene is unique due to its dual phenyl groups that enhance its stability and reactivity compared to simpler alkynes like phenylacetylene. Its ability to participate in diverse reactions such as Diels-Alder cycloadditions and selective hydrogenations makes it a versatile compound in organic synthesis.Compound Formula Notable Features Phenylacetylene A simpler alkyne with one phenyl group. Tetracene A polycyclic aromatic hydrocarbon that exhibits unique electronic properties. 1,4-Diphenylbutyne Contains a butyne unit instead of an acetylene unit. Uniqueness of Diphenylacetylene
Chernichenko et al. A frustrated-Lewis-pair approach to catalytic reduction of alkynes to cis-alkenes. Nature Chemistry, doi: 10.1038/nchem.1693, published online 7 July 2013 http://www.nature.com/nchem,Shi et al. Copper-catalysed selective hydroamination reactions of alkynes. Nature Chemistry, doi: 10.1038/nchem.2131, published online 15 December 2014 http://www.nature.com/nchem,Gilbert et al. Catalytic formal [2+2+1] synthesis of pyrroles from alkynes and diazenes via Ti II/Ti IV redox catalysis. Nature Chemistry, doi: 10.1038/nchem.2386, published online 2 November 2015 http://www.nature.com/nchem,Liu et al. Incorporation of clusters within inorganic materials through their addition during the nucleation steps. Nature Chemistry, DOI: 10.1038/s41557-019-0303-0, published online 12 August 2019,Park et al. Visible light enables catalytic formation of weak chemical bonds with molecular hydrogen. Nature Chemistry, DOI: 10.1038/s41557-021-00732-z, published online 12 July 2021,Li et al. A ring expansion strategy towards diverse azaheterocycles. Nature Chemistry, DOI: 10.1038/s41557-021-00746-7, published online 19 July 2021
Mavridis, A.; Moustakali-Mavridis, I. (1977). "A Reinvestigation of Tolane". Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry. 33 (11): 3612–3615. doi:10.1107/S0567740877011674.
Cope, A. C.; Smith, D. S.; Cotter, R. J. (1954). "Diphenylacetylene". Organic Syntheses. 34: 42. doi:10.15227/orgsyn.034.0042.
Lee Irvin Smith; M. M. Falkof (1942). "Diphenylacetylene". Organic Syntheses. 22: 50. doi:10.15227/orgsyn.022.0050.
Fieser, L. F. (1966). "Hexaphenylbenzene". Organic Syntheses. 46: 44. doi:10.15227/orgsyn.046.0044.
Xu, Ruo; Breslow, Ronald (1997). "1,2,3-Triphenylcyclopropenium Bromide". Organic Syntheses. 74: 72. doi:10.15227/orgsyn.07